

SPACE Peptide for Topical Drug Delivery: An In-Depth Technical Guide

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Compound of Interest

Compound Name: SPACE peptide

Cat. No.: B10857532

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Introduction

The effective delivery of therapeutic agents through the skin is a significant challenge in pharmaceutical sciences, primarily due to the formidable barrier presented by the stratum corneum (SC). The Skin Penetrating and Cell Entering (SPACE) peptide is a novel peptide carrier developed to overcome this limitation. Identified through phage display, the **SPACE peptide** has demonstrated remarkable efficacy in enhancing the topical and transdermal delivery of a wide range of molecules, from small molecules to large biologics like hyaluronic acid and siRNA.[1][2] This technical guide provides a comprehensive overview of the **SPACE peptide**, detailing its mechanism of action, quantitative performance data, and the experimental protocols used to validate its efficacy.

Core Peptide Sequence

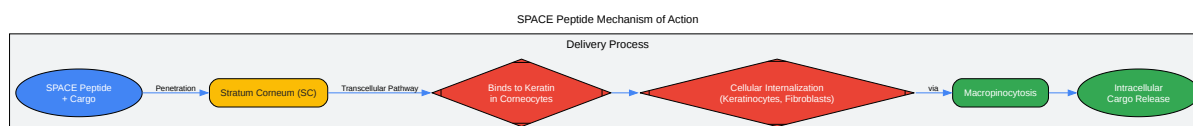
The primary sequence identified for the **SPACE peptide** is AC-TGSTQHQ-CG.[2][3] Other related sequences have also been identified through phage display screening.[3]

Mechanism of Action

The **SPACE peptide** facilitates the transport of cargo across the stratum corneum and into viable skin cells through a multi-faceted mechanism. When conjugated to a cargo molecule or incorporated into a delivery vehicle, the peptide enhances penetration into both the epidermis and dermis. The proposed mechanism involves:

- **Binding to Corneocytes:** The peptide shows a strong affinity for corneocytes, the primary cells of the stratum corneum, likely binding to keratin.
- **Cellular Internalization:** The **SPACE peptide** enables penetration into various skin cells, including keratinocytes and fibroblasts. This cellular uptake is an active process, likely occurring through macropinocytosis, an endocytotic pathway.
- **Transcellular Pathway:** For certain molecules like Cyclosporine A, the **SPACE peptide** enhances skin penetration via a transcellular pathway. It achieves this by increasing the partitioning of the drug into keratin-rich corneocytes through the concurrent binding of the peptide with both keratin and the drug molecule.

This process allows the peptide to facilitate the delivery of conjugated cargo without significantly disrupting the skin's overall barrier integrity, as evidenced by modest changes in skin electrical conductivity.



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Caption: Proposed mechanism for **SPACE peptide**-mediated topical drug delivery.

Data Presentation: Efficacy in Drug Delivery

The performance of the **SPACE peptide** has been quantified in various studies, often using ethosomal carrier systems to encapsulate the active cargo. The following tables summarize key findings.

Table 1: Enhanced Delivery of Hyaluronic Acid (HA) Carrier System: SPACE-ethosomal system (SES) Skin Model: Porcine skin (in vitro), SKH1 hairless mice (in vivo)

Metric	Control (PBS)	SPACE-ethosomal system (SES)	Enhancement Factor
In Vitro Penetration (24h)	~1.2% of applied dose	9.3% \pm 1.2% of applied dose	7.8 \pm 1.1-fold
In Vivo Skin Deposition (6h)	0.9% \pm 0.06%	4.5% \pm 1.6%	5.1 \pm 1.8-fold

Note: The optimal concentration of **SPACE peptide** in the SES formulation for HA delivery was found to be 5 mg/mL.

Table 2: Enhanced Delivery of siRNA Carrier System: DOTAP-based SPACE Ethosomal System (DOTAP-SES) Target Gene: GAPDH

Metric	Control (siRNA in PBS)	DOTAP-SES	Enhancement/Result
In Vitro Penetration (Porcine Skin)	Baseline	6.3 \pm 1.7-fold increase	Significantly higher penetration (p<0.01)
In Vitro Epidermal Accumulation	Baseline	~10-fold increase	Significantly higher accumulation (p<0.01)
In Vivo Knockdown (BALB/c Mice)	Not reported	63.2% \pm 7.7% knockdown	Significantly higher than control (p<0.05)
In Vitro Knockdown (Keratinocytes)	15.6% \pm 6.8%	83.3% \pm 3.0%	Significantly higher than siRNA alone (p<0.01)

Table 3: Enhanced Delivery of Topical Corticosteroids (TCs) Formulation: Free SPACE™ peptide co-administered with TCs

Metric	Aqueous/Hydroethanolic Solution	Cortizone™ Cream	SPACE™ Peptide Formulation
Epidermal Penetration	Lower	Lower	Significantly Enhanced
Skin vs. Systemic Uptake Ratio	Lower	Lower	Higher
In Vivo Skin Retention (Hydrocortisone)	Lower	Not Applicable	Enhanced without elevated blood concentrations

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to evaluate the **SPACE peptide**.

In Vitro Skin Permeation Study

This experiment quantifies the transport of a substance across a skin sample.

Objective: To measure the flux and total penetration of a topically applied compound across excised skin.

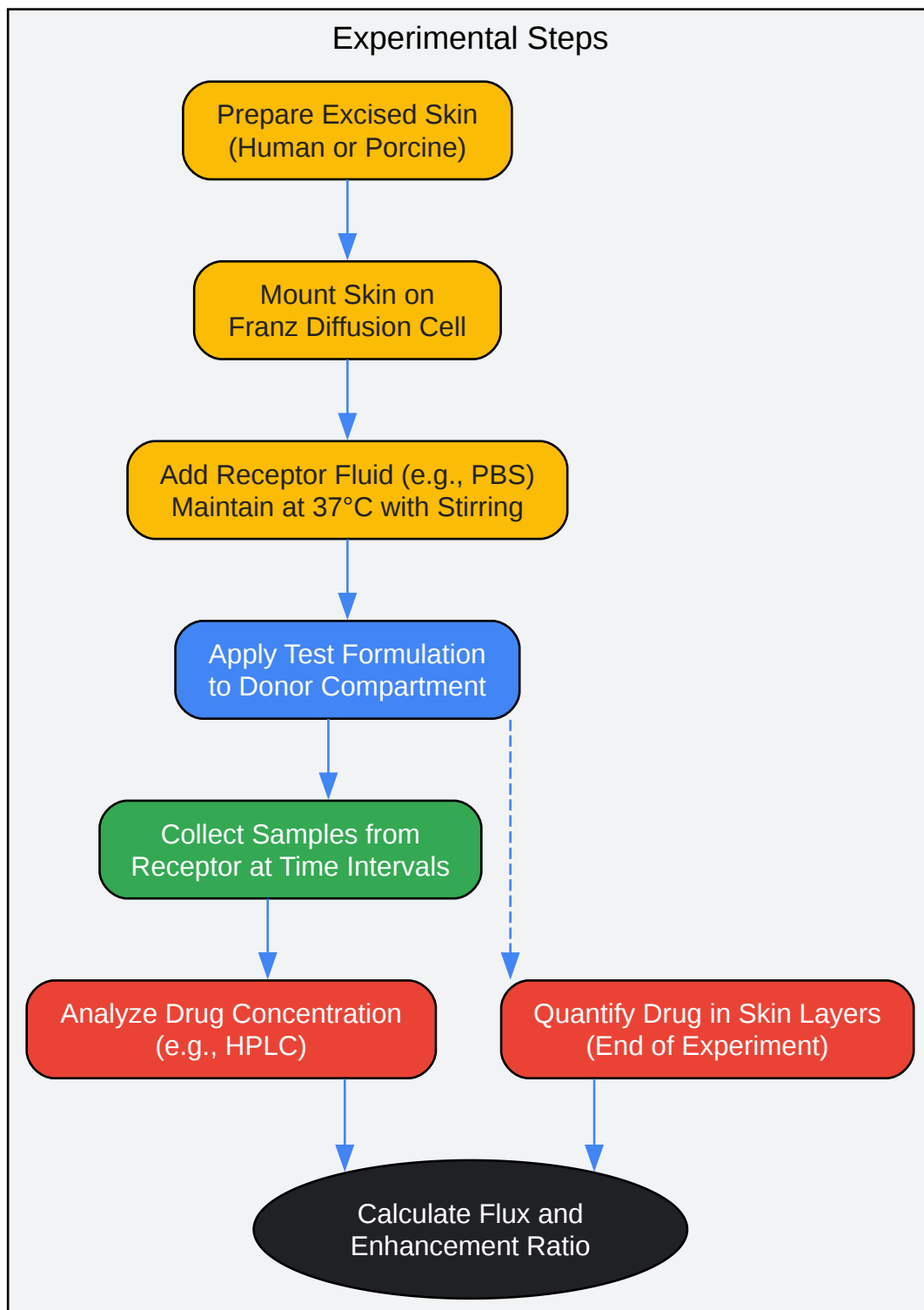
Apparatus: Franz-type diffusion cells are commonly used.

Methodology:

- **Skin Preparation:** Full-thickness or dermatomed human or porcine skin is used. The skin is thawed, and sections are mounted between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor side.
- **Receptor Fluid:** The receptor compartment is filled with a buffered solution (e.g., PBS at pH 7.4), which is maintained at 37°C and continuously stirred to ensure sink conditions.
- **Formulation Application:** A precise amount of the test formulation (e.g., SPACE-ethosomal system containing the drug) is applied evenly to the skin surface in the donor compartment.

- **Sampling:** At predetermined time intervals (e.g., over 24 hours), aliquots are withdrawn from the receptor fluid for analysis. The withdrawn volume is replaced with fresh, pre-warmed receptor fluid.
- **Skin Analysis:** At the end of the experiment, the skin surface is cleaned. The different layers of the skin (epidermis, dermis) can be separated and homogenized to quantify the amount of drug retained in the tissue.
- **Quantification:** The concentration of the drug in the receptor fluid samples and skin homogenates is determined using a validated analytical method, such as HPLC or fluorescence spectroscopy for labeled molecules.
- **Data Analysis:** The cumulative amount of drug permeated per unit area is plotted against time to calculate the steady-state flux. The enhancement ratio is determined by comparing the flux from the peptide-containing formulation to that of a control formulation.

In Vitro Permeation Test (IVPT) Workflow



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Caption: A typical workflow for an in vitro skin permeation test using Franz cells.

Confocal Laser Scanning Microscopy (CLSM)

This imaging technique is used to visualize the penetration depth and localization of fluorescently-labeled molecules within the skin layers.

Objective: To qualitatively and semi-quantitatively assess the distribution of a fluorescently-labeled cargo delivered by the **SPACE peptide**.

Methodology:

- **Formulation and Application:** A fluorescent probe (e.g., FITC-labeled HA, fluorescently-tagged siRNA) is incorporated into the test formulation (with and without **SPACE peptide**). The formulation is applied to the surface of excised skin and incubated for a specific period.
- **Sample Preparation:** After incubation, the excess formulation is carefully removed from the skin surface. The skin sample is then embedded in a suitable medium (e.g., OCT compound) and flash-frozen. Vertical sections of a specific thickness (e.g., 30 μm) are cut using a cryotome.
- **Microscopy:** The skin sections are mounted on a microscope slide and imaged using a confocal microscope. Z-stack images are acquired by optically sectioning through the depth of the tissue to create a 3D reconstruction.
- **Image Analysis:** The images are analyzed to determine the location and intensity of the fluorescence signal within the different skin strata (stratum corneum, epidermis, dermis). System parameters (e.g., laser power, gain) are kept constant across all samples to allow for valid comparison between control and test groups.

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